Regioisomeric Distinction: 3-Pyridyl vs. 2-Pyridyl Substitution in β-Ketoester Building Blocks
The target compound is a 3-pyridyl regioisomer, contrasting with the more common 2-pyridyl analog (e.g., ethyl 3-(5-chloropyridin-2-yl)-3-oxopropanoate) . The position of the nitrogen atom in the pyridine ring dictates the electronic nature of the heterocycle. While both isomers share the same molecular formula and weight (C₁₀H₁₀ClNO₃, 227.64 g/mol), their InChIKeys and SMILES notations are distinct, confirming unique connectivity . This regioisomerism directly influences the regioselectivity of metal-catalyzed cross-couplings, which are critical for building diverse compound libraries.
| Evidence Dimension | Regioisomerism |
|---|---|
| Target Compound Data | 3-pyridyl isomer; InChIKey: PYPFHFZVJLZRRM-UHFFFAOYSA-N; SMILES: CCOC(=O)CC(=O)c1cncc(Cl)c1 |
| Comparator Or Baseline | 2-pyridyl isomer (Ethyl 3-(5-chloropyridin-2-yl)-3-oxopropanoate); InChIKey: UPCXRWTVYHMKCE-UHFFFAOYSA-N; SMILES: O=C(OCC)CC(C1=NC=C(Cl)C=C1)=O |
| Quantified Difference | InChIKey and SMILES differ, indicating distinct atom connectivity. |
| Conditions | Structural data from vendor databases (ChemSrc, AiFChem, Chemenu) . |
Why This Matters
Different regiochemistry leads to different reactivity in cross-coupling reactions, making the 3-pyridyl isomer the required building block for specific synthetic routes, not a generic substitute for the 2-pyridyl analog.
